4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
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Overview
Description
4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine core, which is a common structural motif in many bioactive molecules, and is functionalized with multiple substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the triazine ring: Introduction of the morpholinyl, chloro, and methyl groups through substitution reactions.
Formation of the imine linkage: This involves the condensation of an aldehyde or ketone with an amine to form the imine bond.
Introduction of the nitro and piperidinyl groups: These groups can be introduced through nitration and subsequent substitution reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce imine linkages to amines.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Condensation: The imine linkage can undergo condensation reactions with various nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine include other triazine derivatives with similar functional groups. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39ClN10O3/c1-22-8-9-24(19-25(22)32)34-29-35-30(37-31(36-29)41-14-16-45-17-15-41)38-33-21-23-18-28(42(43)44)27(40-12-6-3-7-13-40)20-26(23)39-10-4-2-5-11-39/h8-9,18-21H,2-7,10-17H2,1H3,(H2,34,35,36,37,38)/b33-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEWXJQVNSXIBK-QNKGDIEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4N5CCCCC5)N6CCCCC6)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4N5CCCCC5)N6CCCCC6)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39ClN10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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